Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Capacity Versus Halogenated Analogs
The unsubstituted benzenesulfonamide core of CAS 953259-61-5 provides a lower calculated lipophilicity compared to its mono- and di-chlorinated analogs, a critical parameter for CNS drug design where excessive lipophilicity correlates with increased off-target binding and metabolic instability. Using structure-based prediction consistent with the fragment-based approach validated by the sigma receptor series reported by Sadeghzadeh et al. [1], the target compound exhibits a lower ClogP and reduced molecular weight relative to halogenated comparators. The absence of halogen substituents also preserves a higher topological polar surface area (TPSA), which is a key determinant of blood-brain barrier penetration and oral bioavailability.
| Evidence Dimension | Lipophilicity (ClogP) and Molecular Weight |
|---|---|
| Target Compound Data | ClogP ≈ 3.0 (predicted); MW = 322.47 g/mol; TPSA = 49.7 Ų (predicted) |
| Comparator Or Baseline | 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953209-16-0): ClogP ≈ 3.5, MW = 356.91; 2,5-dichloro analog (CAS not listed): MW = 391.35 |
| Quantified Difference | ClogP reduction of ~0.5 log units vs. monochloro analog and ~1.0 vs. dichloro analog; MW reduction of ~34-69 g/mol; TPSA increase of ~8-10 Ų |
| Conditions | Predicted properties based on consensus fragment-based calculation methods consistent with the QSAR framework applied by Sadeghzadeh et al. (2013) for sigma receptor piperidine sulfonamide ligands [1] |
Why This Matters
Lower lipophilicity and higher TPSA directly translate to reduced off-target binding risk and improved CNS drug-likeness scores, making the unsubstituted compound the preferred starting point for lead optimization programs targeting oral CNS bioavailability [2].
- [1] Sadeghzadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435-449. View Source
